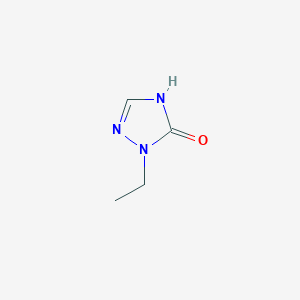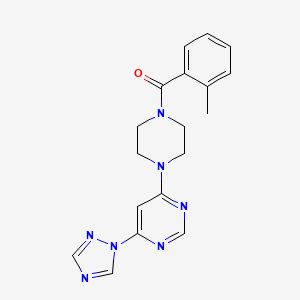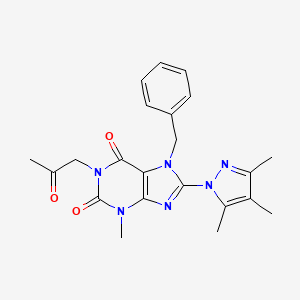![molecular formula C10H11ClF3NO B2363852 3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride CAS No. 2387601-05-8](/img/structure/B2363852.png)
3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C10H11ClF3N and it has a molecular weight of 237.65 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.FC(F)(F)c1ccccc1C2CNC2 . This indicates that the compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
a. Calcimimetic Activity: TFAH acts as a calcimimetic, mimicking the action of calcium on tissues. It allosterically activates calcium receptors, making it a potential therapeutic agent for managing disorders related to calcium homeostasis. Notably, TFAH is the active pharmaceutical ingredient (API) in drugs like Cinacalcet (Sensipar® in North America, Mimpara® in Europe, and Regpara® in Asia) used to treat secondary hyperparathyroidism in patients with chronic kidney disease .
b. Peptidomimetics and Amino Acid Surrogates: TFAH’s structural resemblance to amino acids makes it an intriguing candidate for designing peptidomimetics. Researchers have explored its utility as a building block for creating bioactive peptides and protein-based therapeutics.
Materials Science and Electroluminescence
TFAH’s trifluoromethylphenyl moiety also finds applications in materials science:
a. Electroluminescent Materials: Researchers have synthesized TFAH derivatives and incorporated them into electroluminescent devices. These materials exhibit promising properties for organic light-emitting diodes (OLEDs) and other optoelectronic applications .
Safety and Hazards
properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-14-6-9;/h1-4,14-15H,5-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRASJQRIORBOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2C(F)(F)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2363769.png)




![ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2363776.png)







